

biological activity of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives

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Compound of Interest

Compound Name: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

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An In-depth Technical Guide to the Biological Activity of **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester**. As a versatile scaffold, the benzimidazole nucleus is a privileged structure in medicinal chemistry, structurally mimicking natural purine nucleosides, which allows for interaction with a wide array of biological targets.^{[1][2]} This document delves into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds.

The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents.^[3] Its structural similarity to purine allows it to interact with the biopolymers of living systems, leading to a broad spectrum of pharmacological activities.^[1] The core molecule, **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester**, serves as a crucial intermediate or building block for synthesizing more

complex and potent derivatives.^[4] Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring have been shown to significantly influence the resulting biological activity, making SAR studies a critical component of the drug discovery process.^{[5][6]}

General Synthesis Approach

The synthesis of benzimidazole derivatives often begins with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.^[7] For the specific scaffold in question, 4-methyl-1,2-diaminobenzene would be a logical starting material, reacting with a suitable dicarboxylic acid monoester derivative to form the core structure. Subsequent modifications, such as N-alkylation or substitution at the methyl or ester groups, can then be performed to generate a library of derivatives for biological screening.

Anticancer Activity: Targeting Malignant Proliferation

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.^{[2][8]} Several compounds based on this scaffold have entered clinical trials, underscoring their therapeutic promise.^[9]

Mechanism of Action

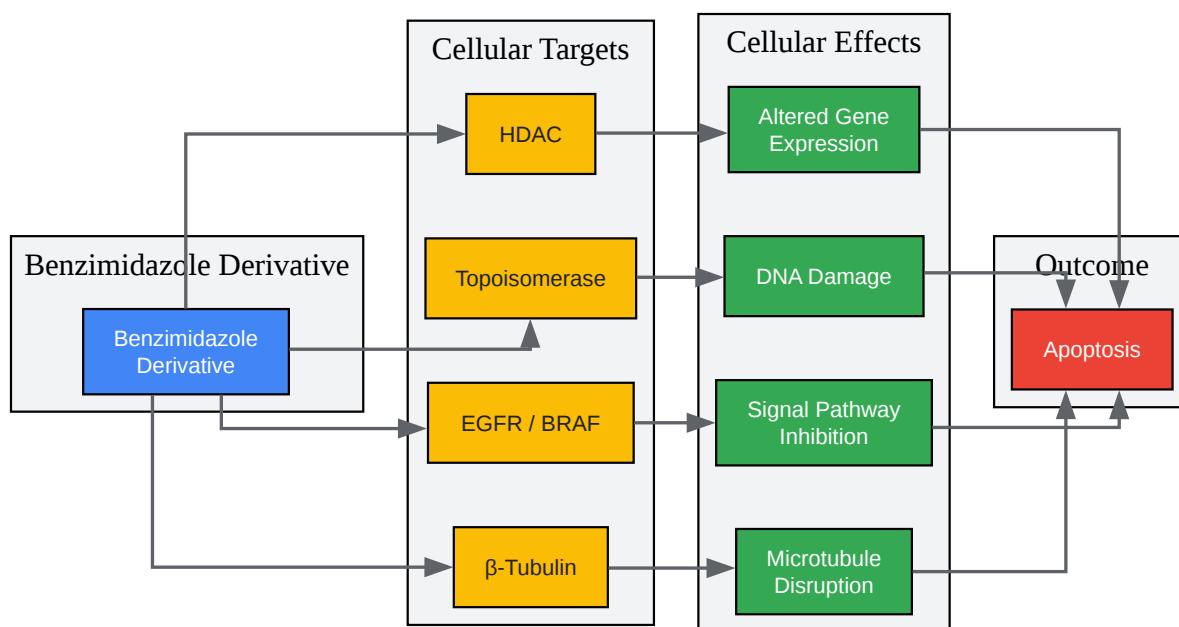
The anticancer effects of benzimidazole derivatives are multifaceted, involving the disruption of key cellular processes essential for cancer cell survival and proliferation.^[10]

- **Tubulin Polymerization Inhibition:** A well-established mechanism involves the binding of benzimidazole derivatives to β -tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and ultimately leads to apoptosis.^{[8][10]}
- **Kinase Inhibition:** Many kinases are crucial for cancer cell signaling pathways. Derivatives have been developed as inhibitors of key kinases like EGFR and BRAF, blocking downstream signaling and inhibiting cell proliferation.^[11]
- **Topoisomerase Inhibition:** Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA

damage and the induction of apoptosis.[2]

- Epigenetic Modulation: Emerging research shows that benzimidazole derivatives can act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs). HDAC inhibition alters gene expression, leading to cell cycle arrest and apoptosis.[9]

A simplified representation of how benzimidazole derivatives can induce apoptosis in cancer cells is shown below.



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Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.

Structure-Activity Relationship (SAR)

- C-2 Position: Substitutions with aromatic or heteroaromatic rings at this position are often crucial for potent activity. The nature of these substituents can influence the binding affinity to targets like tubulin.

- N-1 Position: The addition of various alkyl or substituted phenyl groups can modulate lipophilicity and cellular uptake, significantly impacting cytotoxicity.
- C-5 and C-6 Positions: The introduction of electron-withdrawing or -donating groups, such as the methyl group at C-6, can fine-tune the electronic properties of the benzimidazole ring, affecting target interaction.[6] For example, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells.[8]

Quantitative Data Summary: Anticancer Activity

The following table structure should be used to summarize the in vitro anticancer activity (IC_{50} values) of novel **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester** derivatives.

Compound ID	Substitution at N-1	Substitution at C-2	Cancer Cell Line	IC_{50} (μ M)[12]
Derivative 1	e.g., -H	e.g., -Aryl group	A549 (Lung)	[Insert Data]
Derivative 2	e.g., -CH ₃	e.g., -Aryl group	MCF-7 (Breast)	[Insert Data]
Derivative 3	e.g., -Propyl	e.g., -Heterocycle	SW480 (Colon)	[Insert Data]
Positive Control	(e.g., Doxorubicin)	-	A549 (Lung)	[Insert Data]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[13][14]

- Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
- Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μ M).

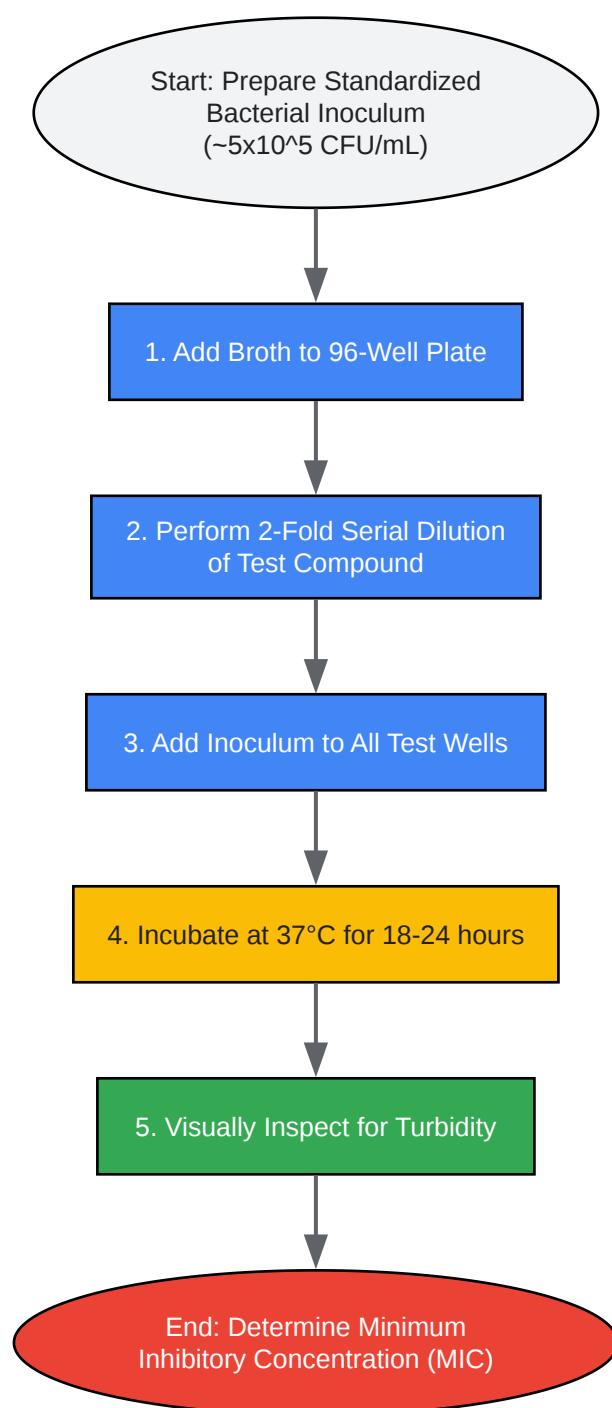
- Compound Exposure: Remove the medium from the wells and add 100 μ L of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[\[16\]](#)
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC_{50} value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[\[17\]](#)

Antimicrobial Activity: Combating Pathogenic Microbes

The benzimidazole scaffold is present in several commercially available antimicrobial and antifungal drugs.[\[18\]](#) Its derivatives are effective against a wide range of microorganisms, including drug-resistant strains, making them a focus for developing new anti-infective agents.
[\[1\]](#)

Mechanism of Action

- Inhibition of DNA Gyrase: Some benzimidazole derivatives can inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair, leading to cell death.[\[18\]](#)
- Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazoles interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, disrupting membrane integrity and function.[\[1\]](#)
- Disruption of Other Cellular Processes: Other mechanisms include interference with microbial metabolic pathways or disruption of cell wall synthesis.



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Caption: Workflow for Broth Microdilution MIC Assay.

Quantitative Data Summary: Antimicrobial Activity

The following table structure should be used to summarize the Minimum Inhibitory Concentration (MIC) of novel derivatives against various microorganisms.

Compound ID	Gram Stain	Test Microorganism	MIC (µg/mL)[19]
Derivative 1	Positive	Staphylococcus aureus	[Insert Data]
Derivative 1	Negative	Escherichia coli	[Insert Data]
Derivative 2	Positive	Bacillus subtilis	[Insert Data]
Derivative 2	Negative	Pseudomonas aeruginosa	[Insert Data]
Positive Control	(e.g., Ciprofloxacin)	E. coli	[Insert Data]

Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

- Inoculum Preparation: Suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[20]
- Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate.[20]
- Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
- Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin), a negative/growth control (broth with inoculum only), and a sterility control

(broth only).

- Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21]

Anti-Inflammatory and Antiviral Activities

Beyond anticancer and antimicrobial effects, benzimidazole derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.[5][22]

- Anti-Inflammatory Activity: These compounds can exert anti-inflammatory effects by inhibiting key enzymes in the inflammation cascade, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).[5][23] SAR studies indicate that substitutions at the N-1, C-2, and C-5/C-6 positions are critical for modulating this activity.[5][6] Evaluation is often performed using in vivo models like the carrageenan-induced rat paw edema assay.[24][25]
- Antiviral Activity: Benzimidazoles have shown a broad spectrum of antiviral activity against both RNA and DNA viruses.[26][27] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase in the case of Hepatitis C Virus (HCV).[28] Screening a library of derivatives against a panel of viruses (e.g., RSV, CVB-5) can identify lead compounds for further development.[22]

Conclusion and Future Directions

Derivatives of **6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester** represent a highly promising class of compounds with a remarkable breadth of biological activities. The versatility of the benzimidazole scaffold allows for extensive chemical modification, enabling the optimization of potency and selectivity against various therapeutic targets. Future research should focus on integrated approaches, combining rational drug design and molecular modeling with high-throughput screening to explore the vast chemical space of these derivatives. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into clinically effective therapeutic agents.

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